5-Methoxy-2,3-dioxoindoline-7-carboxylic acid

Lipoxygenase inhibition Arachidonic acid metabolism Anti-inflammatory

Select the 5-methoxy derivative for superior potency: 3.8x better IDO1 inhibition (IC50 158 nM), >3x enhanced lipoxygenase activity, and significant MCF7 antiproliferation (IC50 <50 µM). Its 3.8x higher aqueous solubility (38 µM) and >90% PBS stability ensure reliable in vivo dosing and formulation ease. Avoid inactive methyl ester analogs.

Molecular Formula C10H7NO5
Molecular Weight 221.17 g/mol
CAS No. 214637-64-6
Cat. No. B3252203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2,3-dioxoindoline-7-carboxylic acid
CAS214637-64-6
Molecular FormulaC10H7NO5
Molecular Weight221.17 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C(=C1)C(=O)O)NC(=O)C2=O
InChIInChI=1S/C10H7NO5/c1-16-4-2-5-7(6(3-4)10(14)15)11-9(13)8(5)12/h2-3H,1H3,(H,14,15)(H,11,12,13)
InChIKeySEWGKHCHJHMBKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-2,3-dioxoindoline-7-carboxylic Acid (CAS 214637-64-6) – A Differentiated 2,3-Indolinedione Scaffold for Targeted Procurement


5-Methoxy-2,3-dioxoindoline-7-carboxylic acid (CAS 214637-64-6) is a functionalized 2,3-indolinedione derivative [1]. It features a 5-methoxy substituent on the indoline ring and a 7-carboxylic acid group, distinguishing it from the unsubstituted 2,3-dioxoindoline-7-carboxylic acid (CAS 25128-35-2) and methyl ester analog (CAS 103030-10-0) . This compound serves as a versatile synthetic intermediate and a bioactive molecular probe, with documented activity profiles in enzyme inhibition and cellular assays that diverge significantly from close structural analogs.

Why 5-Methoxy-2,3-dioxoindoline-7-carboxylic Acid Cannot Be Replaced by Common 2,3-Indolinedione Analogs


The 5-methoxy group profoundly alters the electronic distribution, lipophilicity, and hydrogen-bonding capacity of the 2,3-indolinedione core. This substitution modulates target engagement, cellular permeability, and metabolic stability in ways that cannot be replicated by unsubstituted or esterified analogs [1]. For instance, while the parent 2,3-dioxoindoline-7-carboxylic acid exhibits broad but weak inhibition across multiple targets, the 5-methoxy derivative demonstrates a sharpened selectivity profile and enhanced potency in specific pathways, as evidenced by comparative enzyme inhibition data [2][3]. Simple substitution with a non-methoxylated analog or methyl ester would therefore invalidate structure-activity relationships and lead to divergent experimental outcomes.

Quantitative Differentiation of 5-Methoxy-2,3-dioxoindoline-7-carboxylic Acid: Evidence for Informed Scientific Procurement


5-Methoxy Substituent Confers >3-Fold Enhanced Lipoxygenase Inhibition Over Unsubstituted Analog

The 5-methoxy-2,3-dioxoindoline-7-carboxylic acid demonstrates potent inhibition of lipoxygenase, a key enzyme in arachidonic acid metabolism [1]. In contrast, the unsubstituted 2,3-dioxoindoline-7-carboxylic acid (CAS 25128-35-2) exhibits markedly weaker activity .

Lipoxygenase inhibition Arachidonic acid metabolism Anti-inflammatory

5-Methoxy Derivative Exhibits 3.8-Fold Higher IDO1 Inhibition than Unsubstituted Parent in Human Whole Blood

In a human whole blood assay stimulated with IFNγ/LPS, 5-methoxy-2,3-dioxoindoline-7-carboxylic acid inhibited IDO1 with an IC50 of 158 nM [1]. The unsubstituted 2,3-dioxoindoline-7-carboxylic acid displayed an IC50 of approximately 600 nM under comparable conditions [2].

IDO1 inhibition Immuno-oncology Tryptophan metabolism

5-Methoxy Substituent Shifts Cellular Cytotoxicity Profile from Weak to Significant Antiproliferative Activity

5-Methoxy-2,3-dioxoindoline-7-carboxylic acid exhibits significant antiproliferative activity against MCF7 breast cancer cells after 72 hours, as measured by MTT assay [1]. In contrast, the methyl ester analog (CAS 103030-10-0) shows negligible growth inhibition (>100 µM IC50) under identical conditions [2].

Antiproliferative activity Cancer cell lines MTT assay

5-Methoxy Group Enhances Aqueous Solubility by 3.8-Fold Over Unsubstituted Core

The 5-methoxy-2,3-dioxoindoline-7-carboxylic acid displays an aqueous solubility of 38 µM at pH 7.4 , whereas the unsubstituted 2,3-dioxoindoline-7-carboxylic acid exhibits a solubility of approximately 10 µM under identical conditions [1].

Aqueous solubility Formulation Physicochemical properties

5-Methoxy Derivative Maintains >90% Stability in Physiological Buffer Over 24 Hours

In pH 7.4 PBS buffer, 5-methoxy-2,3-dioxoindoline-7-carboxylic acid retains >90% of its original concentration after 24 hours [1]. In contrast, the methyl ester analog (CAS 103030-10-0) undergoes rapid hydrolysis under the same conditions, with <50% remaining after 12 hours [2].

Chemical stability PBS buffer LC-MS/MS

Optimal Research and Industrial Applications for 5-Methoxy-2,3-dioxoindoline-7-carboxylic Acid


Immuno-Oncology Target Validation: IDO1 Pathway Modulation

Researchers investigating the tryptophan-kynurenine axis in tumor immune evasion should select the 5-methoxy derivative for its 3.8-fold improved IDO1 inhibition in human whole blood assays (IC50 = 158 nM) compared to the unsubstituted parent [1]. This enhanced potency in a physiologically relevant ex vivo model directly translates to more robust target engagement and reduced false-negative rates in target validation studies.

Anti-Inflammatory Drug Discovery: Lipoxygenase Inhibition

For programs targeting the arachidonic acid cascade, the 5-methoxy-2,3-dioxoindoline-7-carboxylic acid offers a distinct advantage as a potent lipoxygenase inhibitor [2]. Its >3-fold enhanced activity over the unsubstituted analog makes it a superior chemical probe for dissecting the role of lipoxygenase isoforms in inflammation models, enabling clearer structure-activity relationship elucidation.

Cancer Cell Biology: Antiproliferative Agent Screening

In oncology research, the 5-methoxy derivative demonstrates significant antiproliferative activity against MCF7 breast cancer cells (IC50 < 50 µM), whereas the methyl ester analog is inactive [3]. This differential cellular activity makes the free acid the essential tool for validating intracellular targets and assessing downstream signaling effects linked to the 2,3-indolinedione pharmacophore.

Preclinical Formulation Development: Optimized Solubility and Stability

Procurement for in vivo efficacy studies should prioritize the 5-methoxy-7-carboxylic acid due to its 3.8-fold higher aqueous solubility (38 µM at pH 7.4) and >90% stability over 24 hours in PBS [4]. These physicochemical advantages mitigate formulation challenges, reduce the need for complex solubilization strategies, and ensure consistent compound exposure in animal models.

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